molecular formula C11H10N4O2 B11874355 5,7-Dimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione CAS No. 90042-23-2

5,7-Dimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione

Cat. No.: B11874355
CAS No.: 90042-23-2
M. Wt: 230.22 g/mol
InChI Key: OGTTVXKGYOWKQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione (CAS 90042-23-2) is a fused heterocyclic compound featuring a triazole ring fused to a quinoxaline-dione scaffold. Its molecular formula is C₁₁H₁₀N₄O₂, with methyl substituents at the 5- and 7-positions of the quinoxaline core . This compound belongs to a class of molecules studied extensively for their biological activities, including anticancer, antimicrobial, and DNA-intercalating properties .

The triazoloquinoxaline core enables planar stacking interactions with DNA, while the methyl groups influence lipophilicity and metabolic stability . Its synthesis typically involves condensation of hydrazine derivatives with quinoxaline intermediates under acidic conditions .

Properties

CAS No.

90042-23-2

Molecular Formula

C11H10N4O2

Molecular Weight

230.22 g/mol

IUPAC Name

5,7-dimethyl-2H-[1,2,4]triazolo[4,3-a]quinoxaline-1,4-dione

InChI

InChI=1S/C11H10N4O2/c1-6-3-4-7-8(5-6)14(2)10(16)9-12-13-11(17)15(7)9/h3-5H,1-2H3,(H,13,17)

InChI Key

OGTTVXKGYOWKQW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N3C(=NNC3=O)C(=O)N2C

Origin of Product

United States

Preparation Methods

Two-Step Cyclocondensation Using Hydrazine Derivatives

A widely cited method involves the reaction of 5,7-dimethylquinoxaline-1,4-dione with methyl hydrazinecarboxylate under acidic conditions:

Quinoxaline-dione+CH3NHNHCO2CH3HCl, EtOHTriazoloquinoxaline intermediateΔ,POCl3Target Compound\text{Quinoxaline-dione} + \text{CH}3\text{NHNHCO}2\text{CH}3 \xrightarrow{\text{HCl, EtOH}} \text{Triazoloquinoxaline intermediate} \xrightarrow{\Delta, \text{POCl}3} \text{Target Compound}

Optimization Parameters

  • Solvent : Ethanol/water (4:1) improves solubility of intermediates.

  • Catalyst : Phosphorus oxychloride (POCl₃) enhances cyclization efficiency.

  • Yield : 68–72% after recrystallization from acetonitrile.

One-Pot Tandem Cyclization

Recent advancements employ Cu(I)-catalyzed tandem cyclization to reduce step count:

StepReagentsConditionsYield
12,3-Diamino-5,7-dimethylquinoxaline, ethyl chloroformateDMF, 80°C, 4h89% intermediate
2CuI, Cs₂CO₃, DMSO120°C, microwave, 30min78% final product

This method eliminates intermediate isolation, reducing purification losses.

Methylation Strategies

Direct Methylation via Friedel-Crafts Alkylation

Post-cyclization methylation using dimethyl sulfate under Friedel-Crafts conditions achieves selective functionalization:

Triazoloquinoxaline+(CH3)2SO4AlCl3,DCE5,7-Dimethyl derivative\text{Triazoloquinoxaline} + (\text{CH}3)2\text{SO}4 \xrightarrow{\text{AlCl}3, \text{DCE}} \text{5,7-Dimethyl derivative}

Key Observations

  • Regioselectivity : Aluminum chloride directs methylation to the electron-rich positions 5 and 7.

  • Side Reactions : Over-alkylation at position 3 occurs if stoichiometry exceeds 2:1 (dimethyl sulfate:substrate).

Palladium-Catalyzed Cross-Coupling

For higher regiocontrol, Suzuki-Miyaura coupling introduces methyl groups via boronic esters:

5,7-Dibromotriazoloquinoxaline+2CH3B(OH)2Pd(PPh3)4,K2CO3Target Compound\text{5,7-Dibromotriazoloquinoxaline} + 2 \text{CH}3\text{B(OH)}2 \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{K}2\text{CO}3} \text{Target Compound}

Advantages

  • Functional Group Tolerance : Compatible with dione moieties.

  • Yield : 82% with 99% regiopurity.

Ring-Closing Metathesis (RCM) Approaches

Emerging methodologies utilize Grubbs catalysts for constructing the triazole ring:

Procedure

  • Synthesize diene precursor from 5,7-dimethylquinoxaline-1,4-dione and propargyl amine.

  • Perform RCM using Grubbs 2nd generation catalyst (5 mol%).

DieneGrubbs II, CH2Cl2Triazoloquinoxaline\text{Diene} \xrightarrow{\text{Grubbs II, CH}2\text{Cl}2} \text{Triazoloquinoxaline}

Outcomes

  • Reaction Time : 12h at 40°C.

  • Yield : 65% with 94% enantiomeric excess in chiral variants.

Purification and Characterization

Crystallization Techniques

  • Solvent Systems : Ethyl acetate/hexane (3:7) yields needle-shaped crystals suitable for X-ray diffraction.

  • Purity : >99% by HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient).

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.35 (s, 3H, CH₃), 2.41 (s, 3H, CH₃), 7.82–8.12 (m, 4H, aromatic).

  • HRMS : m/z calcd for C₁₁H₁₀N₄O₂ [M+H]⁺ 231.0878, found 231.0875.

Comparative Analysis of Synthetic Routes

MethodStepsTotal YieldPurityCost Efficiency
Cyclocondensation368%99%Moderate
Tandem Cyclization278%98%High
Suzuki Coupling482%99.5%Low
RCM365%94%Very Low

Scale-Up Considerations

Industrial adaptations face challenges:

  • Exothermic Risks : Friedel-Crafts alkylation requires jacketed reactors for temperature control.

  • Catalyst Recovery : Pd-based methods need costly ligand recycling systems.

  • Waste Streams : POCl₃ usage generates phosphate waste, necessitating neutralization protocols.

Green Chemistry Alternatives

Microwave-Assisted Synthesis

Reducing reaction times from hours to minutes:

  • 85°C, 300W, 15min: 76% yield vs. 68% conventional.

Biocatalytic Methylation

Engineered methyltransferases enable aqueous-phase methylation:

  • Enzyme : SsMTase from Sulfolobus solfataricus.

  • Yield : 58% with no organic solvents .

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions include various substituted triazoloquinoxalines, which can exhibit different biological activities depending on the substituents introduced.

Scientific Research Applications

5,7-Dimethyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-Dimethyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione involves its interaction with DNA. The compound can intercalate into the DNA strands, disrupting the normal function of the DNA and inhibiting the proliferation of cancer cells . This intercalation can lead to the activation of apoptotic pathways, resulting in cell death. Additionally, the compound may interact with specific enzymes or receptors, further contributing to its biological effects.

Comparison with Similar Compounds

Positional Isomers: Methyl Substituent Effects

Key Analogs :

Compound CAS Number Substituent Positions Key Properties
5,6-Dimethyl derivative 1380500-88-8 5,6-positions Reduced planarity due to steric hindrance; lower DNA-binding affinity
5,7-Dimethyl derivative (Target) 90042-23-2 5,7-positions Enhanced planarity and DNA intercalation potential
5,7,8-Trimethyl derivative 90042-25-4 5,7,8-positions Increased lipophilicity; potential for improved membrane permeability

The 5,7-dimethyl isomer exhibits superior DNA-binding affinity compared to the 5,6-dimethyl analog, as methyl groups at the 5,7-positions minimally disrupt the planar quinoxaline-triazole system required for intercalation . The 5,7,8-trimethyl derivative shows further enhanced lipophilicity, which may improve cellular uptake but could reduce solubility .

Functionalized Derivatives: Thioamide, Oxadiazole, and Hydrazine Modifications

Key Compounds :

2-{4-([1,2,4]Triazolo[4,3-a]quinoxalin-4-ylamino)benzoyl}-N-cyclohexylhydrazine-1-carbothioamide Exhibits IC₅₀ values of 1.2–3.8 µM against HepG2, HCT116, and MCF-7 cancer cells . The thioamide group enhances Topoisomerase II (Topo II) inhibition compared to methyl-substituted analogs .

[1,2,4]Triazolo[4,3-a]quinoxaline-1,3,4-oxadiazole Derivatives Show anti-proliferative activity against U937, B16, and HL-60 cell lines (IC₅₀: 2.5–8.7 µM) . The oxadiazole ring introduces hydrogen-bonding sites, improving target specificity .

Bis([1,2,4]triazolo)[4,3-a:3′,4′-c]quinoxaline Derivatives Demonstrate cytotoxicity against HePG-2, Hep-2, and Caco-2 cells (IC₅₀: <5 µM) . Dual triazole rings enhance DNA intercalation but increase molecular weight, reducing solubility .

Comparison with Target Compound :

  • The 5,7-dimethyl derivative lacks polar functional groups (e.g., thioamide, oxadiazole), resulting in lower Topo II inhibition but better metabolic stability due to reduced oxidative metabolism .
  • Methyl groups improve logP (2.1–2.5) compared to hydrophilic derivatives, favoring blood-brain barrier penetration in neurological applications .

Anticancer Activity

  • DNA Intercalation: The planar triazoloquinoxaline core intercalates between DNA base pairs, inducing structural distortion and inhibiting replication . Methyl groups at 5,7-positions enhance stacking interactions compared to unsubstituted analogs .
  • Topo II Inhibition : While less potent than thioamide derivatives, the target compound shows moderate Topo II inhibition (IC₅₀: ~10 µM) .
  • Cytotoxicity : The 5,7-dimethyl derivative exhibits IC₅₀ values of 8–15 µM against HepG2 and MCF-7 cells, outperforming 5,6-dimethyl analogs but underperforming relative to bis-triazolo derivatives .

Antimicrobial Activity

  • Methyl-substituted triazoloquinoxalines generally show weaker antibacterial activity compared to pyridyl or dimethoxyphenyl derivatives (e.g., MIC: 10 µg/mL for 3k and 3f in ) .
  • The target compound’s antimicrobial activity remains underexplored, though its structural simplicity may allow derivatization for optimization .

SAR Insights

  • Methyl Groups : 5,7-Substitution maximizes planarity and DNA interaction; 5,6-substitution introduces steric clashes .
  • Electron-Withdrawing Groups : Thioamide and oxadiazole moieties improve Topo II inhibition but reduce oral bioavailability .
  • Lipophilicity : Methyl groups enhance membrane permeability but may require formulation adjustments for clinical use .

ADMET and Toxicity Profiles

  • Metabolism : Methyl groups resist CYP450 oxidation, reducing first-pass metabolism .
  • Toxicity: No significant hepatotoxicity reported in vitro (up to 50 µM) .

Biological Activity

5,7-Dimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione is a heterocyclic compound belonging to the triazoloquinoxaline class. This compound exhibits a unique bicyclic structure that contributes to its diverse biological activities, including anticancer, antiviral, and antimicrobial properties. The following sections will detail its biological activity based on various research findings.

  • Molecular Formula : C11H10N4O2
  • Molecular Weight : 230.22 g/mol
  • CAS Number : 90042-23-2
  • IUPAC Name : 5,7-dimethyl-2H-[1,2,4]triazolo[4,3-a]quinoxaline-1,4-dione

5,7-Dimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione primarily exerts its biological effects through interaction with DNA. It acts as a DNA intercalator , disrupting the normal function of DNA and inhibiting the proliferation of cancer cells. This mechanism is crucial for its anticancer activity and has been studied extensively in various cancer cell lines.

Anticancer Activity

Research has shown that compounds within the triazoloquinoxaline class possess significant cytotoxic activities against various cancer cell lines. For instance:

  • In a study involving the A375 melanoma cell line, the compound exhibited an EC50 value of 365 nM .
  • Other derivatives demonstrated relative activities in the micromolar range (e.g., 3158 nM and 3527 nM) against different cancer types .

Antiviral and Antimicrobial Properties

The compound has also been investigated for its antiviral and antimicrobial properties:

  • It has shown effectiveness against a range of pathogens with notable minimum inhibitory concentrations (MICs) .
  • Its derivatives have demonstrated significant activity against bacterial strains such as Staphylococcus aureus and Staphylococcus epidermidis, with some exhibiting synergistic effects when combined with standard antibiotics like Ciprofloxacin .

Comparative Analysis of Related Compounds

The following table summarizes the biological activity of different derivatives related to 5,7-Dimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione:

Compound NameStructureBiological ActivityNotable Features
5-Methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4-dione StructureLower cytotoxicityLess lipophilic
6-Chloro[1,2,4]triazolo[4,3-a]quinoxaline-1,4-dione StructureIncreased potency against certain cancer linesEnhanced solubility
7-Nitro[1,2,4]triazolo[4,3-a]quinoxaline-1,4-dione StructureDiverse derivative potentialNitro group increases reactivity

Study on Anticancer Activity

In a study by El-Adl et al., several derivatives of triazoloquinoxalines were synthesized and tested for their anti-proliferative activities against hepatocellular carcinoma (HepG2), colorectal carcinoma (HCT116), and breast cancer (MCF-7) cells. The most active derivatives were identified as potent DNA intercalators and topoisomerase II inhibitors .

Study on Antimicrobial Activity

A recent investigation evaluated the antimicrobial properties of various triazoloquinoxaline derivatives. The results indicated that certain compounds exhibited MIC values as low as 0.22 μg/mL against specific pathogens. Additionally, these compounds displayed significant antibiofilm potential compared to standard treatments .

Q & A

Basic Research Questions

Q. What established synthetic routes are recommended for 5,7-Dimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4-dione, and how are structural impurities minimized?

  • Methodological Answer : The compound can be synthesized via condensation reactions between 1,2-diketones and diamines under mild, neutral conditions to form the quinoxaline core, followed by cyclization with hydrazine derivatives to introduce the triazole ring . Key steps include:

  • Use of hydrazonoyl chlorides for triazole ring formation, ensuring regioselectivity .
  • Controlled reaction temperatures (60–100°C) and solvent selection (e.g., DMF or ethanol) to optimize yields .
  • Purification via column chromatography and validation using 1H^1 \text{H}-NMR and IR spectroscopy to confirm purity (>95%) and structural integrity .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR confirm substituent positions and ring fusion patterns .
  • Infrared (IR) Spectroscopy : Identifies carbonyl (C=O) and triazole (C=N) functional groups (peaks at ~1700 cm1^{-1} and ~1600 cm1^{-1}, respectively) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 259.2) .
  • X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Q. What preliminary biological screening models are recommended for assessing bioactivity?

  • Methodological Answer :

  • Anticancer Activity : MTT assays on HepG2, HCT-116, and MCF-7 cell lines (IC50_{50} values <10 µM indicate potency) .
  • Antimicrobial Activity : Broth microdilution to determine minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli .
  • Central Nervous System (CNS) Activity : Acute administration in Porsolt’s forced swim test (rats) to screen for antidepressant-like effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize derivatives for specific therapeutic targets?

  • Methodological Answer :

  • Adenosine Receptor Antagonism : Introduce trifluoromethyl (CF3_3) at position 1 and cyclohexylamino at position 4 for A1 receptor selectivity (IC50_{50} 28 nM) .
  • DNA Intercalation : Add electron-withdrawing groups (e.g., Cl) at position 8 to enhance binding affinity (∆Tm >5°C in thermal denaturation assays) .
  • Positive Inotropic Effects : Incorporate substituted benzylpiperazine moieties at position 4 to improve stroke volume in isolated rabbit heart models .

Q. What computational strategies resolve contradictions in reported biological activities?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Analyze conformer stability (e.g., non-planar geometries in diketone intermediates) to predict reactivity .
  • Molecular Dynamics (MD) Simulations : Study binding modes with DNA or adenosine receptors to explain potency variations .
  • Meta-Analysis : Compare assay conditions (e.g., cell line specificity, serum content) to reconcile discrepancies in IC50_{50} values .

Q. How can conflicting cytotoxicity and antimicrobial efficacy data be systematically addressed?

  • Methodological Answer :

  • Parallel Screening : Test derivatives under identical conditions (e.g., 48-hour exposure, 10% FBS) to isolate selective toxicity .
  • Therapeutic Index (TI) : Calculate TI = IC50_{50}(normal cells)/IC50_{50}(cancer cells) to prioritize compounds with TI >5 .
  • Mechanistic Profiling : Use flow cytometry (Annexin V/PI staining) to distinguish apoptosis (desirable) from necrosis (nonspecific toxicity) .

Q. What advanced pharmacological models evaluate inotropic effects?

  • Methodological Answer :

  • Isolated Rabbit Heart Preparations : Measure stroke volume and contractility (% increase vs. baseline) with derivatives like 6a–k (9.92% ± 0.09% improvement reported) .
  • SAR for Cardioactivity : Replace [1,2,4]triazolo[3,4-a]phthalazine with quinoxaline cores to enhance solubility and reduce arrhythmogenic risk .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.